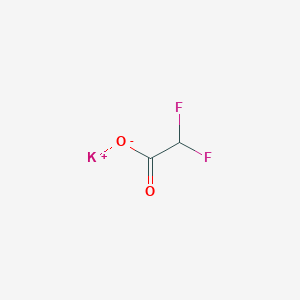

二氟乙酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium difluoroacetate is a chemical compound with the CAS Number: 6291-26-5. It has a linear formula of C2 H F2 O2 . K and a molecular weight of 134.12 .

Molecular Structure Analysis

The molecular formula of Potassium difluoroacetate is C2HF2KO2 . Its molecular weight is 134.12 and its InChI Code is 1S/C2H2F2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 .

Physical And Chemical Properties Analysis

Potassium difluoroacetate has a molecular weight of 134.12 . As a member of the group 1 of alkali cations, potassium is highly reactive .

科学研究应用

Hydrolytic Defluorination

Potassium difluoroacetate can be used in the study of hydrolytic defluorination by microbial fluoroacetate dehalogenases . These enzymes have been shown to hydrolyze the strong bond between fluorine and carbon in fluoroacetate under mild reaction conditions . The study provides molecular insights into substrate promiscuity and catalytic mechanism of these dehalogenases, which are promising biocatalysts for applications in synthetic chemistry and bioremediation of fluorochemicals .

Dual-Graphite Batteries

Potassium difluoroacetate is used in the development of potassium ion-based dual-graphite batteries (KDGBs) . These batteries are promising devices for large-scale applications due to their high voltage, low cost, and environmental friendliness . However, conventional electrolytes suffer from severe oxidation decomposition, low concentration, and flammability, which limit the capacity and cyclability of KDGBs . A nonflammable potassium bis (fluorosulfonyl)imide/triethyl phosphate (KFSI/TEP) electrolyte was designed for KDGBs .

Medicines

Fluorinated molecules, such as potassium difluoroacetate, have a wide range of applications and are used as medicines . The presence of fluorine in pharmaceutical compounds can improve their metabolic stability, bioavailability, and membrane permeability .

Agrochemicals

Potassium difluoroacetate can also be used in the production of agrochemicals . Fluorinated agrochemicals often exhibit enhanced biological activity, environmental stability, and selectivity .

Refrigerants

Fluorinated molecules, including potassium difluoroacetate, are used in the production of refrigerants . These refrigerants have desirable properties such as low boiling points, low toxicity, and stability .

Liquid Crystal Displays

Potassium difluoroacetate can be used in the production of liquid crystal displays . Fluorinated compounds are often used in liquid crystals due to their unique optical properties .

作用机制

Target of Action

Potassium difluoroacetate is an inorganic compound that is used as a catalyst or reagent in organic synthesis . .

Mode of Action

It is known that potassium ions play a vital role in various biochemical processes, including nerve impulse transmission, muscle contraction, and maintaining fluid balance .

Biochemical Pathways

Potassium difluoroacetate may influence several biochemical pathways due to the presence of potassium ions. Potassium is the primary intracellular cation found in virtually all body tissues . It plays a crucial role in maintaining the cell’s electrical charge and contributes to the functioning of the nerve impulses, muscle contractions, and heart rhythm .

Pharmacokinetics

It is known that potassium ions are readily absorbed and distributed throughout the body . The metabolism and excretion of potassium difluoroacetate would likely depend on the specific biological system and environmental conditions.

Result of Action

Potassium ions are known to play a critical role in various cellular functions, including cell growth, maintenance of cell membrane potential, and regulation of intracellular ph .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of potassium difluoroacetate. For instance, the presence of other ions, pH, temperature, and the specific biological system can all impact the compound’s effectiveness .

属性

IUPAC Name |

potassium;2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGXDHKBZYCDGG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF2KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium difluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-Methylphenyl)methyl]pyridazin-3-ol](/img/structure/B3042396.png)

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate](/img/structure/B3042401.png)

![3-methoxy-11H-benzo[a]carbazole](/img/structure/B3042407.png)

![Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B3042412.png)